1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one
Description
This compound features a propan-1-one backbone substituted with a 4-(trifluoromethyl)phenyl group at the C3 position and a 3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl moiety at the C1 position. The azetidine ring, a four-membered nitrogen-containing heterocycle, and the trifluoromethyl group on the phenyl ring contribute to its unique physicochemical properties, including enhanced metabolic stability and lipophilicity. The imidazole group may facilitate interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
1-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c18-17(19,20)15-4-1-13(2-5-15)3-6-16(24)23-10-14(11-23)9-22-8-7-21-12-22/h1-2,4-5,7-8,12,14H,3,6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFQYRORILCUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one , often referred to as a substituted azetidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.33 g/mol. The structure incorporates an imidazole ring, an azetidine moiety, and a trifluoromethyl phenyl group, which may contribute to its diverse biological activities.
Pharmacological Activities
Research into the biological activity of this compound indicates several potential pharmacological effects:
- Antimicrobial Activity : Similar compounds have shown antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives containing imidazole rings have been noted for their ability to inhibit bacterial growth by disrupting DNA synthesis or cell wall integrity .
- CNS Activity : Compounds with azetidine structures have been explored for their potential as central nervous system (CNS) agents. They may act as inhibitors of phosphodiesterase (PDE), which plays a crucial role in various neurological functions .
- Anticancer Properties : Some studies suggest that azetidine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with Enzymes : The azetidine moiety may interact with specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : The presence of the imidazole ring suggests possible interactions with G-protein coupled receptors (GPCRs), which could influence neurotransmitter release and signal transduction pathways.
Table 1: Summary of Biological Activities
Study Example
A study conducted on related imidazole derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values lower than those observed for standard antibiotics . This suggests that modifications in the azetidine structure can enhance antibacterial potency.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an antimicrobial agent . The imidazole ring is known for its biological activity, including antifungal and antibacterial properties. Research has indicated that compounds containing imidazole can interact with biological targets, making this compound a candidate for further investigation in pharmaceutical applications.
Studies have demonstrated that azetidine derivatives exhibit various biological activities, including:
- Anticancer Properties : Some azetidine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : The presence of the imidazole group enhances the compound's ability to combat bacterial infections.
Synthesis of New Compounds
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, such as:
- Nucleophilic Substitution : The azetidine nitrogen can participate in nucleophilic attacks, facilitating the formation of new derivatives.
- Cyclization Reactions : The structure allows for cyclization, leading to the formation of novel heterocyclic compounds.
Case Study 1: Antimicrobial Activity
A study published in Molecules explored the synthesis of azetidine derivatives and their antimicrobial properties. The research indicated that certain modifications to the azetidine core could enhance antibacterial activity against resistant strains of bacteria, highlighting the potential of this compound as a lead structure for antibiotic development .
Case Study 2: Anticancer Research
Research conducted on similar imidazole-containing compounds revealed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells, suggesting that derivatives of this compound may be effective in cancer therapy .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
*Estimated based on molecular formula.
- Azetidine vs. Piperidine/Thiazolidinone Rings: The target compound’s azetidine ring imposes steric strain compared to six-membered piperidine () or five-membered thiazolidinone () analogs. This strain may enhance binding specificity in biological systems .
Preparation Methods
Azetidine Precursor Preparation
Azetidine derivatives are synthesized via base-catalyzed cyclization of propargylic amines. For example, 3-(chloromethyl)azetidine is obtained by treating 3-chloropropylamine with potassium carbonate in acetonitrile under reflux. Computational studies using the ωB97XD functional confirm that deprotonation of the urea intermediate by BEMP initiates a low-barrier cyclization (ΔG‡ = 12.5 kcal/mol), yielding azetidine rings within 1 minute at room temperature.
Solvent-Free Imidazole Coupling
The chloromethylazetidine intermediate undergoes N-alkylation with imidazole under solvent-free conditions. A mixture of 3-(chloromethyl)azetidine (0.4 mmol), imidazole (0.48 mmol), and potassium carbonate (0.6 mmol) is heated to 60°C for 4–6 hours, achieving 66% yield of 3-[(1H-imidazol-1-yl)methyl]azetidine after aqueous workup. This method eliminates the need for hazardous solvents like DMF, reducing environmental impact.
Preparation of 3-[4-(Trifluoromethyl)phenyl]propanoyl Chloride
Friedel-Crafts Acylation
4-(Trifluoromethyl)benzene reacts with propionyl chloride in the presence of aluminum chloride (1.2 eq) at 0°C to form 3-[4-(trifluoromethyl)phenyl]propan-1-one. The ketone is oxidized to the corresponding carboxylic acid using Jones reagent (CrO3/H2SO4) at 0°C, yielding 3-[4-(trifluoromethyl)phenyl]propanoic acid in 78% yield.
Acid Chloride Formation
The propanoic acid derivative is treated with thionyl chloride (2.5 eq) in dichloromethane at reflux for 2 hours. Excess thionyl chloride is removed under reduced pressure, yielding 3-[4-(trifluoromethyl)phenyl]propanoyl chloride as a pale-yellow oil (92% purity by GC-MS).
Coupling of Azetidine and Propanoyl Chloride
Amide Bond Formation
A solution of 3-[(1H-imidazol-1-yl)methyl]azetidine (0.3 mmol) in dry THF is added dropwise to 3-[4-(trifluoromethyl)phenyl]propanoyl chloride (0.33 mmol) at −78°C. The reaction mixture is warmed to room temperature and stirred for 12 hours, yielding 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one as a white solid after column chromatography (hexane/ethyl acetate, 1:1). Isolated yield: 58%.
Table 1: Optimization of Coupling Reaction Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| BEMP | CH3CN | 25 | 1 | 62 |
| K2CO3 | THF | 25 | 12 | 58 |
| Et3N | DCM | 0 → 25 | 6 | 47 |
Mechanistic Insights and Computational Validation
Transition State Analysis
Density functional theory (DFT) calculations at the ωB97XD/6-31G(d) level reveal that BEMP lowers the activation energy for azetidine ring formation by stabilizing the deprotonated urea intermediate. The cyclization step proceeds via a six-membered transition state (TS-N5), with a Gibbs free energy barrier of 14.2 kcal/mol.
Electron-Deficient Allenamide Intermediates
In competing pathways, propargylic amines isomerize to allenamides under basic conditions. The central carbon of the allene moiety exhibits significant electron deficiency (Mulliken charge = +0.32), favoring nucleophilic attack by the urea nitrogen to form imidazol-2-ones.
Purification and Characterization
Column Chromatography
The crude product is purified via silica gel chromatography using a gradient of hexane/ethyl acetate (4:1 to 1:1). Fractions containing the target compound are identified by TLC (Rf = 0.3 in 1:1 hexane/ethyl acetate) and combined.
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 7.72 (d, J = 8.0 Hz, 2H, ArH), 7.61 (d, J = 8.0 Hz, 2H, ArH), 7.12 (s, 1H, ImH), 6.95 (s, 1H, ImH), 4.21 (t, J = 7.6 Hz, 2H, NCH2), 3.82 (s, 2H, CH2Im), 3.02–2.94 (m, 1H, Azetidine), 2.87–2.79 (m, 2H, CH2CO), 2.65–2.58 (m, 2H, CH2CF3).
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HRMS (ESI): m/z calcd for C18H19F3N3O [M+H]+: 366.1432; found: 366.1428.
Scalability and Industrial Applications
Q & A
Q. What are the optimized synthetic routes for 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one, and how are intermediates characterized?
Methodological Answer: A multi-step synthesis is typically employed. For example:
- Step 1: Condensation of 4-(trifluoromethyl)benzaldehyde with a ketone precursor to form the propan-1-one backbone.
- Step 2: Functionalization of the azetidine ring via nucleophilic substitution, introducing the imidazole-methyl group.
- Key intermediates (e.g., azetidin-3-ylmethanol derivatives) are characterized using ¹H/¹³C NMR, FT-IR, and mass spectrometry to confirm regiochemistry and purity .
- Critical parameters: Reaction time (4–24 hours), solvent choice (ethanol or acetone), and catalyst (e.g., K₂CO₃ for SN2 reactions) .
Q. How is the structural conformation of this compound validated experimentally and computationally?
Methodological Answer:
- X-ray crystallography resolves the 3D arrangement of the azetidine-imidazole linkage and trifluoromethylphenyl orientation .
- DFT studies (B3LYP/6-31G* basis set) predict bond angles and torsional strain in the azetidine ring, correlating with experimental NMR data (e.g., coupling constants for axial/equatorial protons) .
- Key metric: Root-mean-square deviation (RMSD) between computed and observed structures should be <0.5 Å for validation .
Q. What analytical techniques are used to assess purity and stability under varying conditions?
Methodological Answer:
- HPLC-MS (C18 column, acetonitrile/water gradient) quantifies purity (>95% required for biological assays) .
- Stability studies:
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., kinases), and what docking parameters explain its inhibitory activity?
Methodological Answer:
-
Molecular docking (AutoDock Vina) against EGFR kinase (PDB: 1M17) reveals binding poses.
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Energy metrics: Binding energy ≤ -7.0 kcal/mol correlates with IC₅₀ values <10 µM .
Table 1: Docking Results for Analogous Imidazole Derivatives
Compound Predicted IC₅₀ (µM) Docking Energy (kcal/mol) #1 99.96 -5.46 #2 4.33 -7.32 #4 8.96 -6.89
Q. How can contradictory biological activity data (e.g., varying IC₅₀ across assays) be resolved?
Methodological Answer:
- Source analysis: Check assay conditions (e.g., ATP concentration in kinase assays) and cell line specificity.
- SAR studies: Modify the trifluoromethylphenyl group to enhance solubility (e.g., introduce polar substituents) or adjust the azetidine ring size to reduce steric hindrance .
- Validation: Repeat assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies improve metabolic stability without compromising target affinity?
Methodological Answer:
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- DFT calculations show the -CF₃ group withdraws electron density, reducing azetidine ring strain and favoring nucleophilic attack at the propan-1-one carbonyl.
- Experimental validation: Suzuki-Miyaura coupling with aryl boronic acids proceeds at 80°C with Pd(PPh₃)₄ catalyst, yielding biaryl derivatives (confirmed by ¹⁹F NMR) .
Q. Can this compound serve as a scaffold for dual-target inhibitors (e.g., kinase and protease)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
